2-Bromo-3,5-dimethylcyclohexa-2,5-diene-1,4-dione
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Overview
Description
2-Bromo-3,5-dimethylcyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C₈H₇BrO₂. It is a brominated derivative of cyclohexa-2,5-diene-1,4-dione, characterized by the presence of two methyl groups at positions 3 and 5. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,5-dimethylcyclohexa-2,5-diene-1,4-dione typically involves the bromination of 3,5-dimethylcyclohexa-2,5-diene-1,4-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br₂) and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at low temperatures to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,5-dimethylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3,5-dimethylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3,5-dimethylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the conjugated diene system play crucial roles in its reactivity. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-1,4-benzoquinone: Another quinone derivative with tert-butyl groups instead of methyl groups.
2,5-Dimethyl-1,4-benzoquinone: Similar structure but lacks the bromine atom.
2,5-Dibromo-3,6-dimethoxy-cyclohexa-2,5-diene-1,4-dione: Contains additional bromine and methoxy groups.
Uniqueness
2-Bromo-3,5-dimethylcyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7BrO2 |
---|---|
Molecular Weight |
215.04 g/mol |
IUPAC Name |
2-bromo-3,5-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H7BrO2/c1-4-3-6(10)7(9)5(2)8(4)11/h3H,1-2H3 |
InChI Key |
MITIGYREXOUULB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(C1=O)C)Br |
Origin of Product |
United States |
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